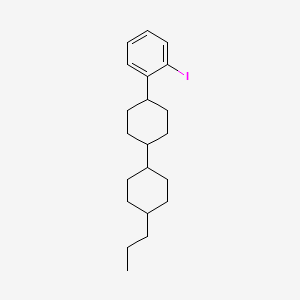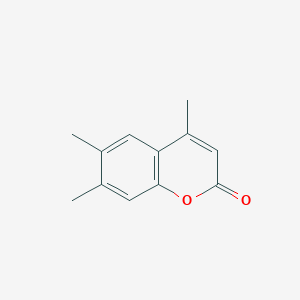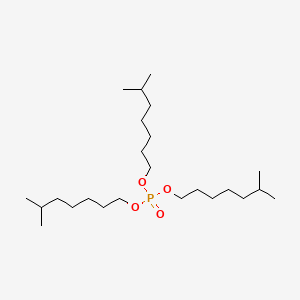
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring fused with a propanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- involves several steps. One common synthetic route includes the condensation of appropriate quinoxaline derivatives with propanoic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoxaline ring are replaced with other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-Quinoxalinepropanoic acid, 3,4-dihydro-3-oxo-4-propyl- can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline ring structure but differ in their substituents and functional groups.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-(3-oxo-4-propylquinoxalin-2-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-2-9-16-12-6-4-3-5-10(12)15-11(14(16)19)7-8-13(17)18/h3-6H,2,7-9H2,1H3,(H,17,18) |
InChI Key |
DMQKHWXSGORFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)



![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)




